molecular formula C34H60N2O2 B3031595 Sebacoyl biscyclohexylamide CAS No. 5426-13-1

Sebacoyl biscyclohexylamide

Cat. No.: B3031595
CAS No.: 5426-13-1
M. Wt: 528.9 g/mol
InChI Key: UTVYLEGWWLNNLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sebacoyl biscyclohexylamide can be synthesized through a polycondensation reaction involving sebacoyl chloride and cyclohexylamine. The reaction typically occurs in an organic solvent such as hexane, under controlled conditions to ensure the formation of the desired product . The general reaction is as follows:

Sebacoyl chloride+2CyclohexylamineSebacoyl biscyclohexylamide+2HCl\text{Sebacoyl chloride} + 2 \text{Cyclohexylamine} \rightarrow \text{this compound} + 2 \text{HCl} Sebacoyl chloride+2Cyclohexylamine→Sebacoyl biscyclohexylamide+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where sebacoyl chloride and cyclohexylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sebacoyl biscyclohexylamide primarily undergoes substitution reactions due to the presence of amide groups. It can also participate in polymerization reactions, forming long-chain polymers .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sebacoyl biscyclohexylamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its dual cyclohexylamide groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in research and industry .

Properties

IUPAC Name

N,N,N',N'-tetracyclohexyldecanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N2O2/c37-33(35(29-19-9-5-10-20-29)30-21-11-6-12-22-30)27-17-3-1-2-4-18-28-34(38)36(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h29-32H,1-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVYLEGWWLNNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCCCCCC(=O)N(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279746
Record name Sebacoyl biscyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-13-1
Record name NSC14013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sebacoyl biscyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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